

Applications of 2-Hydrazinobenzothiazole in Modern Agrochemicals: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

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Introduction

2-Hydrazinobenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both a benzothiazole ring and a reactive hydrazine group, allows for diverse chemical modifications, leading to the development of novel compounds with significant applications in the agrochemical sector. Derivatives of **2-hydrazinobenzothiazole** have demonstrated promising activity as fungicides, herbicides, insecticides, and plant growth regulators. This document provides detailed application notes, experimental protocols, and quantitative data for researchers and professionals engaged in the development of modern agrochemicals.

Fungicidal Applications

Derivatives of **2-hydrazinobenzothiazole**, particularly its Schiff bases, thiadiazoles, and triazoles, have exhibited significant antifungal activity against a range of phytopathogens. The mechanism of action for many of these derivatives is believed to involve the inhibition of essential fungal enzymes, such as sterol 14 α -demethylase, which is critical for ergosterol biosynthesis and the maintenance of fungal cell membrane integrity.^[1]

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of various **2-hydrazinobenzothiazole** derivatives against common plant pathogenic fungi.

Compound Type	Derivative Structure/Name	Target Pathogen	Activity Metric	Value	Reference
Benzothiazole-appended bis-triazole	Compound 5f	Rhizoctonia solani	ED50	0.96 μ M	[2]
Benzothiazole-appended bis-triazole	Compound 5b	Rhizoctonia solani	ED50	2.33 μ M	[2]
Benzothiazole-appended bis-triazole	Compound 7f	Rhizoctonia solani	ED50	1.48 μ M	[2]
2-Mercapto-benzothiazole Derivative	Compound C2	Fusarium oxysporum	MIC	12 μ g/mL	[3] [4]
2-Mercapto-benzothiazole Derivative	Compound C2	Verticillium dahliae	MIC	12 μ g/mL	[3] [4]

Note: While not all compounds are direct derivatives of **2-hydrazinobenzothiazole**, they represent structurally related benzothiazole compounds with significant antifungal activity, suggesting a promising scaffold for further development.

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is adapted for testing the efficacy of **2-hydrazinobenzothiazole** derivatives against soil-borne fungi like *Fusarium oxysporum*.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

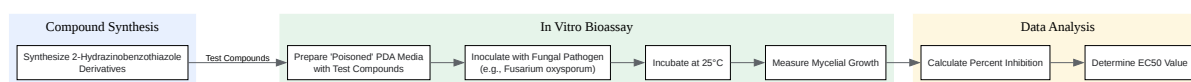
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Cultures of the target fungus (e.g., *Fusarium oxysporum*)
- Test compounds (**2-hydrazinobenzothiazole** derivatives)
- Solvent (e.g., DMSO, acetone)
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize. Allow the medium to cool to approximately 45-50°C.
- Poisoned Food Technique: Dissolve the test compounds in a suitable solvent to create stock solutions. Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
- Inoculation: From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treated and control).
- Incubation: Incubate the plates at $25 \pm 2^\circ\text{C}$ in the dark.
- Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungal growth in the control plate almost covers the entire plate.

- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: $\% \text{ Inhibition} = ((C - T) / C) * 100$ Where:
 - C = Average diameter of the fungal colony in the control plate.
 - T = Average diameter of the fungal colony in the treated plate.
- Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.

Workflow for Antifungal Screening



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Caption: Workflow for the in vitro antifungal screening of **2-hydrazinobenzothiazole** derivatives.

Herbicidal Applications

Certain hydrazone derivatives have been shown to exhibit herbicidal activity, primarily by inhibiting photosynthetic electron transport in photosystem II (PSII).^{[8][9][10]} By binding to the D1 protein in the thylakoid membranes of chloroplasts, these compounds block the transfer of electrons, leading to a cessation of CO₂ fixation and the production of ATP and NADPH necessary for plant growth.^{[8][10]} This disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.

Quantitative Herbicidal Activity Data

While specific data for **2-hydrazinobenzothiazole** derivatives is limited, the following table presents data for structurally related hydrazone compounds, indicating the potential of this

chemical class.

Compound Type	Target Species	Activity Metric	Value	Reference
Hydrazide/Hydrazonoyl Derivatives	Spinach Chloroplasts (PET inhibition)	IC50	Varies with substitution	[11]
Pyrazole Benzophenone Derivatives	Barnyard Grass (Echinochloa crus-galli)	% Inhibition at 0.05 mmol m ⁻²	Good activity	[12]

Note: The data presented is for related hydrazone and pyrazole structures, highlighting the potential herbicidal activity of this class of compounds.

Experimental Protocol: Herbicidal Bioassay on Lemna minor

This protocol is a common method for evaluating the phytotoxicity of chemical compounds on aquatic plants.[\[13\]](#)[\[14\]](#)[\[15\]](#)

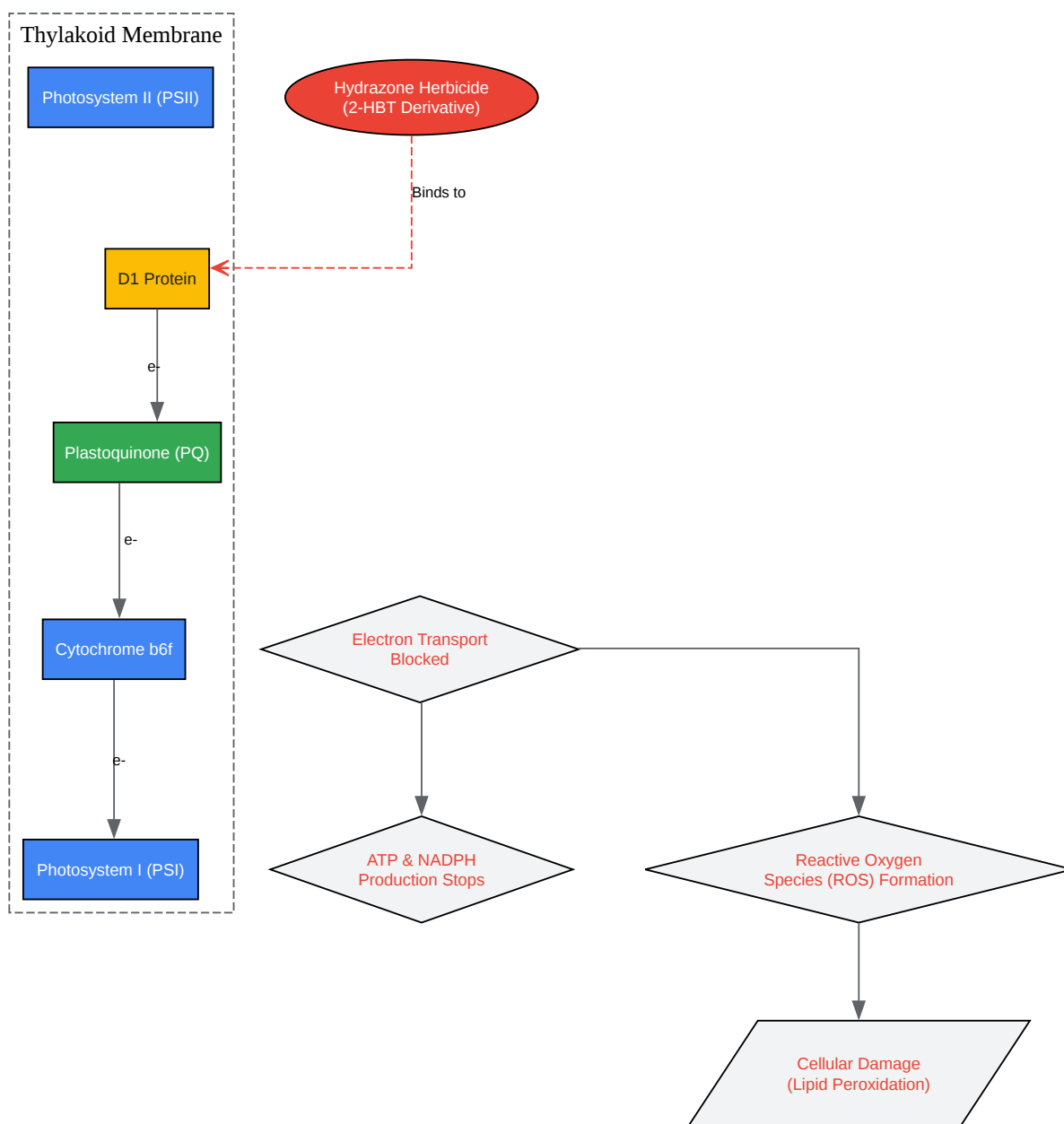
Materials:

- Lemna minor (duckweed) cultures
- Steinberg medium or other suitable growth medium
- Test compounds
- Solvent (e.g., DMSO)
- 24-well plates or small beakers
- Growth chamber with controlled light and temperature

Procedure:

- **Culture Maintenance:** Maintain healthy, axenic cultures of *Lemna minor* in a suitable growth medium under controlled conditions (e.g., $24 \pm 2^{\circ}\text{C}$, continuous illumination).
- **Preparation of Test Solutions:** Prepare stock solutions of the test compounds in a solvent. Serially dilute the stock solutions with the growth medium to obtain a range of test concentrations. The final solvent concentration in the test medium should be minimal and non-toxic to the plants. A solvent control should be included.
- **Experimental Setup:** In each well of a 24-well plate or in small beakers, add a defined volume of the test solution (e.g., 5 mL).
- **Inoculation:** Transfer a set number of healthy *Lemna minor* fronds (e.g., 3-4 fronds with a total of 8-12 fronds) into each well.
- **Incubation:** Incubate the plates in a growth chamber for a period of 7 days.
- **Data Collection:** At the end of the incubation period, count the number of fronds in each well. Other parameters such as frond area, fresh weight, or chlorophyll content can also be measured.
- **Calculation of Inhibition:** Calculate the percent inhibition of growth for each concentration compared to the control.
- **Determination of IC₅₀:** Determine the concentration that inhibits 50% of the growth (IC₅₀) using regression analysis.

Signaling Pathway: Inhibition of Photosystem II



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Caption: Mechanism of action of hydrazone herbicides inhibiting Photosystem II.

Insecticidal Applications

Hydrazone and pyrazole derivatives have been investigated for their insecticidal properties.^[16]^[17]^[18] The neurotoxic effects of some insecticides in these classes are attributed to their interaction with the nervous system of insects, potentially by disrupting neurotransmission or ion channels.^[19]^[20]^[21]^[22]^[23]

Quantitative Insecticidal Activity Data

The following table presents LC50 values for pyrazole and hydrazone derivatives against common agricultural pests, indicating the potential for developing **2-hydrazinobenzothiazole**-based insecticides.

Compound Type	Derivative Structure/Name	Target Pest	Activity Metric	Value	Reference
Pyrazole Amide with Hydrazone	Compound 7g	Plutella xylostella	LC50	5.32 mg/L	^[5] ^[24]
Pyrazole Amide with Hydrazone	Compound 7g	Spodoptera exigua	LC50	6.75 mg/L	^[5] ^[24]
Pyrazole Amide with Hydrazone	Compound 7g	Spodoptera frugiperda	LC50	7.64 mg/L	^[5] ^[24]
Hydrazide-hydrazone	Compound 11	Aedes aegypti (larvae)	LD50	24.1 ppm	^[17] ^[25]
Hydrazide-hydrazone	Compound 12	Aedes aegypti (larvae)	LD50	30.9 ppm	^[17] ^[25]
Benzothiazole Derivative	HBT	Spodoptera frugiperda	LC50	0.24 mg/mL	^[26]

Note: The data highlights the insecticidal potential of related heterocyclic structures.

Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method for Aphids)

This protocol is a standard method for assessing the contact toxicity of insecticides against aphids.[\[2\]](#)[\[16\]](#)[\[27\]](#)

Materials:

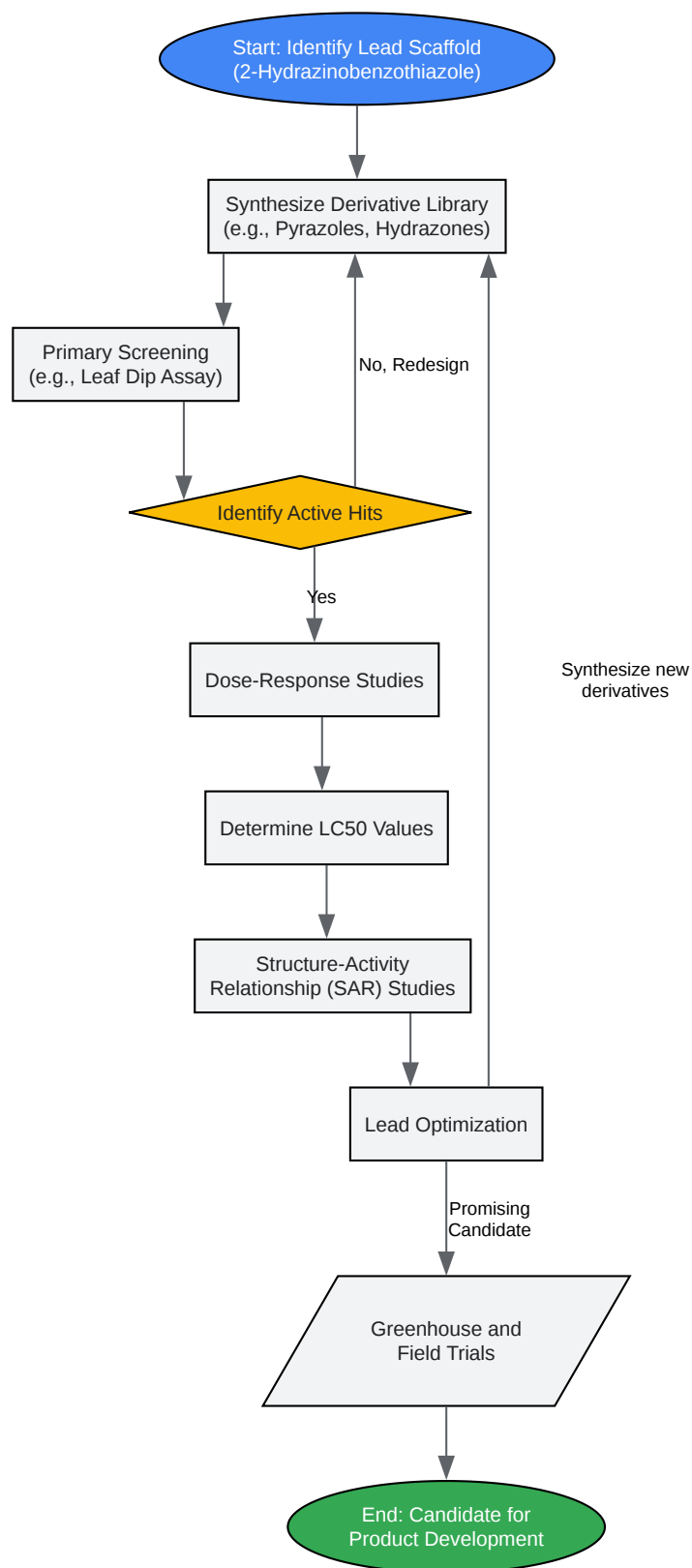
- Host plant leaves (e.g., cabbage, fava bean)
- Aphid cultures (e.g., *Myzus persicae*)
- Test compounds
- Solvent and surfactant
- Petri dishes
- Agar
- Fine paintbrush

Procedure:

- **Preparation of Test Solutions:** Dissolve the test compounds in a suitable solvent and prepare a series of dilutions in water containing a non-phytotoxic surfactant. A control solution with only solvent and surfactant should be prepared.
- **Leaf Disc Preparation:** Cut leaf discs of a uniform size from healthy, untreated host plant leaves.
- **Treatment:** Dip each leaf disc into a test solution for a short period (e.g., 10 seconds) with gentle agitation. Allow the leaf discs to air dry.
- **Experimental Setup:** Prepare Petri dishes with a layer of agar at the bottom to maintain leaf turgidity. Place one treated leaf disc in each Petri dish.

- Infestation: Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.
- Incubation: Cover the Petri dishes and maintain them in a controlled environment (e.g., 22 ± 2°C, 16:8 h light:dark photoperiod).
- Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.
- Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Logical Flow for Insecticide Development



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